Drimentine B

Beschreibung

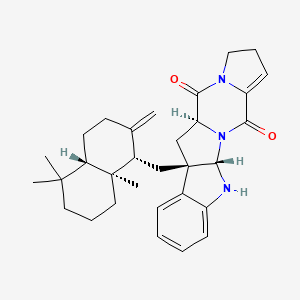

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUCBHITXBJOGT-JMGSXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098369 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204398-91-4 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204398-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Natural Sources of Drimentine B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine B is a member of the drimentine family, a class of tetracyclic alkaloids characterized by a complex hybrid structure. These natural products are biosynthetically derived from the condensation of a sesquiterpene unit with a cyclic dipeptide. The intricate molecular architecture of drimentines, which fuses a pyrroloindoline, a sesquiterpene, and a diketopiperazine moiety, has attracted interest within the scientific community for its potential as a scaffold for drug discovery. This technical guide provides an in-depth overview of the discovery, natural sources, and biological activity of this compound, along with detailed experimental protocols for its isolation.

Discovery and Natural Source

This compound, along with other members of the drimentine family, was first reported in the international patent application WO1998009968A1. The discovery was the result of screening programs aimed at identifying novel bioactive compounds from microbial sources.

The primary natural source of this compound is soil-dwelling microorganisms of the order Actinomycetales, commonly known as actinomycetes. Specifically, strains of Streptomyces have been identified as producers of drimentines. These microorganisms have been isolated from diverse environments, including soil collected from under Acacia trees in Australia and the rhizosphere of reeds. The production of these complex secondary metabolites highlights the metabolic diversity of actinomycetes and their potential as a source for novel therapeutics.

Biological Activity

Preliminary biological assays have indicated that drimentines, including this compound, possess weak to moderate cytotoxic and antibacterial activities. The unique chemical structure of these compounds, combining motifs often found in pharmacologically active molecules, suggests that they may have untapped therapeutic potential.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Compound | Cell Line | Activity Type | Concentration | Effect |

| This compound | NS-1 murine β lymphocyte myeloma | Proliferation Inhibition | 50 µg/mL | 41% inhibition |

| This compound | NS-1 murine β lymphocyte myeloma | Proliferation Inhibition | 100 µg/mL | 59% inhibition |

Experimental Protocols

The following protocols are based on the general methodologies described for the isolation of drimentines from Streptomyces fermentation cultures.

Fermentation of the Producing Microorganism

-

Inoculum Preparation: A pure culture of the Streptomyces strain is used to inoculate a seed medium (e.g., tryptone soya broth). The culture is incubated at 28-30°C for 48-72 hours with shaking (200-250 rpm).

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and mineral salts). The production culture is incubated under the same conditions for 5-7 days.

Extraction and Isolation of this compound

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. The extraction is typically performed multiple times to ensure complete recovery of the compounds. The mycelial cake can also be extracted separately with a polar organic solvent like acetone or methanol.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate).

-

Further Purification: Fractions containing drimentines, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel or other stationary phases (e.g., Sephadex LH-20) and isocratic or gradient elution with appropriate solvent systems.

-

Final Purification: The final purification of this compound is typically achieved by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

-

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Visualizations

This compound Discovery and Isolation Workflow

Caption: Workflow for the discovery and isolation of this compound.

General Biosynthetic Pathway of Drimentines

Caption: General biosynthetic origin of the drimentine scaffold.

The Uncharted Path: A Technical Guide to the Biosynthesis of Drimentine B in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine B, a member of the drimentine family of alkaloids, represents a fascinating class of hybrid natural products with potential pharmacological activities. These indolosesquiterpenes, isolated from Actinomycete strains, are characterized by a complex architecture arising from the fusion of a diketopiperazine core and a sesquiterpene moiety. While the total synthesis of several drimentines has been achieved, a detailed elucidation of the biosynthetic pathway of this compound in its native Actinomycete producers remains an area of active investigation. This technical guide synthesizes the current understanding of related biosynthetic pathways to propose a putative route to this compound, outlines key experimental methodologies for its elucidation, and presents relevant data from analogous systems to inform future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic cascade commencing from primary metabolic precursors. The pathway likely involves the convergence of two major branches: the formation of a diketopiperazine scaffold and the synthesis of the sesquiterpene precursor, farnesyl pyrophosphate (FPP).

Diketopiperazine Core Formation

The diketopiperazine core of this compound is likely assembled from amino acid precursors, plausibly L-tryptophan and another amino acid, through the action of a cyclodipeptide synthase (CDPS). CDPSs are enzymes known to catalyze the formation of cyclic dipeptides from two aminoacyl-tRNAs.

Sesquiterpene Moiety Synthesis

The drimane-type sesquiterpene portion of this compound originates from the isoprenoid pathway. In Actinomycetes, this can proceed via the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, both of which generate the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then condensed to form the C15 compound, farnesyl pyrophosphate (FPP).

Hybrid Assembly and Tailoring Steps

The key step in this compound biosynthesis is the coupling of the diketopiperazine and the sesquiterpene moieties. This is likely catalyzed by a prenyltransferase (PT), which attaches the FPP-derived drimane carbocation to the indole nucleus of the tryptophan-containing diketopiperazine. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases, methyltransferases, and oxidoreductases, are proposed to modify the initial scaffold to yield the final structure of this compound.

A proposed biosynthetic pathway is visualized below:

Quantitative Data from Analogous Systems

While specific quantitative data for the enzymes in the this compound pathway are not yet available, data from homologous systems in Actinomycetes provide valuable benchmarks for future studies.

| Enzyme Class | Example Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| Cyclodipeptide Synthase | SazA | Streptomyces leeuwenhoekii | L-Trp-tRNATrp | N/A | N/A | [1] |

| Prenyltransferase | SazB-PT | Streptomyces leeuwenhoekii | cyclo(L-Trp-L-Trp), DMAPP | 15 ± 2 (cWW) | 0.04 ± 0.001 | [1] |

| Terpene Cyclase | - | Streptomyces spp. | FPP/GGPP | 1-50 | 0.01-1 | General Literature |

| Methyltransferase | SazB-MT | Streptomyces leeuwenhoekii | Prenylated cWW, SAM | 25 ± 3 (prenyl-cWW) | 0.1 ± 0.005 | [1] |

Table 1: Representative Kinetic Data for Enzyme Classes Involved in Indolosesquiterpene Biosynthesis. N/A: Not available. Data are illustrative and may vary significantly between specific enzymes.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)

A genome mining approach is the first step to identify the putative this compound BGC in the producing Actinomycete strain.

Methodology:

-

Genome Sequencing: Sequence the genome of the this compound-producing Actinomycete strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.

-

BGC Prediction: Analyze the genome sequence using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters).

-

Homology Search: Search for genes encoding key enzymes expected in the pathway, such as CDPSs, terpene cyclases, and prenyltransferases, within the predicted BGCs. The presence of these genes in a single cluster is strong evidence for its involvement in this compound biosynthesis.

Gene Inactivation and Heterologous Expression

To confirm the role of the identified BGC and its constituent genes, gene inactivation in the native producer and heterologous expression in a model host are crucial.

Methodology for Gene Inactivation (e.g., using CRISPR-Cas9):

-

Construct Design: Design guide RNAs (gRNAs) targeting the gene of interest within the putative BGC.

-

Vector Construction: Clone the gRNAs and Cas9 nuclease into an appropriate Streptomyces expression vector.

-

Transformation: Introduce the CRISPR-Cas9 vector into the this compound-producing strain via protoplast transformation or conjugation.

-

Mutant Selection and Verification: Select for transformants and verify the gene knockout by PCR and sequencing.

-

Metabolite Analysis: Analyze the culture extracts of the mutant strain by HPLC and LC-MS to confirm the abolishment of this compound production.

Methodology for Heterologous Expression:

-

BGC Cloning: Clone the entire putative BGC into a suitable expression vector (e.g., a bacterial artificial chromosome, BAC).

-

Host Strain Transformation: Introduce the expression construct into a well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Cultivation and Metabolite Analysis: Cultivate the engineered host strain and analyze the culture extracts for the production of this compound using HPLC and LC-MS.

In Vitro Characterization of Key Enzymes

Biochemical characterization of the key enzymes will provide detailed insights into their function and mechanism.

Methodology:

-

Gene Cloning and Expression: Clone the coding sequences of the putative CDPS, terpene cyclase, and prenyltransferase into an E. coli expression vector (e.g., pET series).

-

Protein Expression and Purification: Express the recombinant proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays:

-

CDPS Assay: Incubate the purified CDPS with the appropriate aminoacyl-tRNAs and analyze the formation of the diketopiperazine product by HPLC and LC-MS.

-

Terpene Cyclase Assay: Incubate the purified terpene cyclase with FPP and analyze the resulting sesquiterpene products by GC-MS.

-

Prenyltransferase Assay: Incubate the purified prenyltransferase with the diketopiperazine and FPP (or a drimane precursor) and monitor the formation of the prenylated product by HPLC and LC-MS.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for each enzyme by varying the substrate concentrations and measuring the initial reaction rates.

Conclusion and Future Outlook

While the complete biosynthetic pathway of this compound in Actinomycetes is yet to be fully elucidated, a combination of bioinformatics, molecular genetics, and biochemical approaches provides a clear roadmap for its discovery. The proposed pathway, based on the biosynthesis of related indolosesquiterpenes, offers a solid foundation for future research. The experimental protocols outlined in this guide provide a comprehensive framework for identifying the this compound biosynthetic gene cluster, validating gene function, and characterizing the key enzymatic steps. Unraveling this pathway will not only deepen our understanding of natural product biosynthesis but also pave the way for the bioengineering of novel drimentine analogs with potentially enhanced therapeutic properties. The continued exploration of the metabolic diversity of Actinomycetes promises to yield further insights into the intricate chemistry of life and provide new leads for drug discovery and development.

References

Drimentine B: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine B is a naturally occurring terpenylated diketopiperazine that belongs to the drimentine family of alkaloids, which were first isolated from Actinomycete bacteria.[1][2] This class of compounds has garnered interest within the scientific community due to its diverse biological activities, including anticancer, antibiotic, antifungal, and anthelmintic properties.[3][4] Structurally, drimentines are characterized by a complex fusion of a pyrroloindoline, a sesquiterpene, and a diketopiperazine moiety.[1] While the biological potential of this compound is recognized, detailed information regarding its specific mechanisms of action and comprehensive physicochemical characterization remains an area of active investigation.

This technical guide provides a consolidated overview of the currently available data on the physical and chemical properties of this compound, its known biological effects, and a generalized approach to its synthesis.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that quantitative experimental data such as melting point, boiling point, and detailed spectroscopic analyses are not extensively reported in publicly available literature. The information presented here is primarily sourced from chemical supplier databases.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₁H₃₉N₃O₂ | |

| Molecular Weight | 485.7 g/mol | |

| CAS Number | 204398-91-4 | |

| Physical State | Solid | |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | |

| Storage Temperature | -20°C | |

| SMILES | O=C(--INVALID-LINK--([H])N4C6=O)N7C6=CCC7 | |

| InChI | InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 |

Biological Activity

This compound has demonstrated a range of biological activities, with its anticancer properties being of significant interest. The following table summarizes the reported biological effects.

| Biological Activity | Description | Reference(s) |

| Anticancer | Inhibits the proliferation of NS-1 murine β lymphocyte myeloma cells by 41% and 59% at concentrations of 50 µg/ml and 100 µg/ml, respectively. | |

| Antibiotic | Active against Gram-positive and Gram-negative bacteria. | |

| Antifungal | Exhibits activity against various fungi and yeasts. | |

| Anthelmintic | Possesses properties to combat parasitic worms. |

Experimental Protocols

The synthesis of the drimentine core is generally approached through a convergent strategy, uniting a pyrroloindoline moiety with a sesquiterpene fragment.

Putative Mechanism of Action and Synthetic Strategy

While the precise signaling pathways affected by this compound have not been elucidated, a generalized workflow for investigating its cytotoxic mechanism and a conceptual diagram of its synthetic approach can be proposed based on related compounds and general synthetic strategies.

Caption: A hypothetical signaling pathway for this compound's anticancer activity.

Caption: A conceptual workflow for the convergent synthesis of the drimentine core.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. While foundational physicochemical data is available, a comprehensive experimental characterization is still needed. The elucidation of its specific molecular targets and signaling pathways will be crucial for advancing its potential as a therapeutic agent. The development of a robust and scalable synthetic route will also be essential for facilitating further research and potential drug development efforts.

References

- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]

- 2. Studies towards the total synthesis of drimentine C. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

The Biological Activity of Drimentine Alkaloids: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

Introduction

Drimentine alkaloids, a class of fungal meroterpenoids, are characterized by a complex molecular architecture that fuses a drimane-type sesquiterpenoid and an indole-diketopiperazine moiety.[1] These natural products, primarily isolated from fungi, have garnered significant interest within the scientific community due to their diverse and promising biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of drimentine alkaloids, with a focus on their antifungal, antibacterial, and cytotoxic properties. Detailed experimental protocols for key bioassays are provided, along with visualizations of relevant biological pathways and experimental workflows to aid in research and development efforts.

Biological Activities of Drimentine Alkaloids

The biological activities of drimentine alkaloids are still being explored, with current research indicating a range of effects from weak to moderate, with some compounds showing strong potency against specific cell lines or pathogens.[1]

Cytotoxic Activity

Several drimentine alkaloids have been evaluated for their cytotoxic effects against various human cancer cell lines. Notably, Drimentine G has demonstrated significant cytotoxic activity.

Table 1: Cytotoxic Activity of Drimentine G (IC50 in µM)

| Cell Line | HCT-8 (colon) | Bel-7402 (liver) | BGC-823 (gastric) | A549 (lung) | A2780 (ovarian) |

| Drimentine G | 1.01 | - | - | - | - |

Data for Bel-7402, BGC-823, A549, and A2780 are not currently available in the reviewed literature.

Other related compounds, such as Indotertine B, have also shown activity against HCT-8 and A549 cell lines, though quantitative data is limited.[2] Drimentine C has been reported to exhibit modest cytotoxicity against a panel of human tumor cell lines including HCT-8, Bel-7402, BGC-823, A549, and A2780, but specific IC50 values are not widely reported.

Antimicrobial Activity

The antimicrobial properties of drimentine alkaloids and their synthetic fragments are an active area of investigation.

A synthesized drimanyl indole fragment, a structural component of drimentine alkaloids, has shown promising antibacterial activity.

Table 2: Antibacterial Activity of a Drimanyl Indole Fragment (MIC in µg/mL)

| Bacterial Strain | MIC (µg/mL) |

| Ralstonia solanacearum | 8 |

This result highlights the potential for developing novel antibiotics based on the drimentine scaffold.[3]

While specific antifungal data for drimentine alkaloids is sparse, related drimane sesquiterpenoids, which form part of the drimentine structure, have demonstrated broad-spectrum antifungal activity. Drimenol, a key drimane sesquiterpenoid, has been extensively studied.

Table 3: Antifungal Activity of Drimenol (MIC in µg/mL)

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 8 - 64 |

| Aspergillus spp. | 8 - 64 |

| Cryptococcus spp. | 8 - 64 |

| Fluconazole-resistant C. albicans | 8 - 64 |

| Candida auris | 8 - 64 |

Drimenol exhibits fungicidal activity against a range of pathogenic fungi, including drug-resistant strains.[4]

Experimental Protocols

This section provides detailed methodologies for the key bioassays used to evaluate the biological activities of drimentine alkaloids.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the drimentine alkaloids in the appropriate cell culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Standardized inoculum of the microorganism

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Compound Preparation: Prepare a stock solution of the drimentine alkaloid in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI (Clinical and Laboratory Standards Institute) guidelines. This typically involves adjusting the turbidity of a microbial suspension to match a 0.5 McFarland standard.

-

Inoculation: Inoculate each well containing the compound dilutions and the growth control wells with the standardized inoculum. A sterility control well (broth only) should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to drimentine alkaloids.

Biosynthesis of Drimentine G

The biosynthesis of drimentine G involves the convergence of two major metabolic pathways: the non-ribosomal peptide synthetase (NRPS) pathway for the diketopiperazine core and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway for the sesquiterpene unit.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a typical process for the isolation, characterization, and bioactivity screening of natural products like drimentine alkaloids from a microbial source.

Conclusion

Drimentine alkaloids represent a promising class of natural products with demonstrated cytotoxic and potential antimicrobial activities. This guide provides a foundational understanding of their biological properties, along with the necessary experimental protocols to further investigate their therapeutic potential. The continued exploration of this unique chemical space, aided by the methodologies and workflows outlined herein, is crucial for the discovery and development of novel drug candidates. Further research is warranted to elucidate the full spectrum of biological activities of all known drimentine alkaloids and to explore their mechanisms of action.

References

The Drimentine B Family: A Technical Guide to a Novel Class of Terpenylated Diketopiperazines

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The drimentine B family of compounds represents a structurally intriguing class of natural products with promising, yet underexplored, biological activities. As hybrid molecules, they merge the chemical features of terpenoids and peptide-derived structures, creating a unique scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the origins, biosynthesis, synthetic strategies, and known biological effects of the this compound family, with a focus on presenting quantitative data and detailed experimental insights for the scientific community.

Core Structure and Origins

The drimentine alkaloids are classified as terpenylated diketopiperazines. Their core structure is a fascinating fusion of three distinct chemical motifs commonly found in drug candidates: a pyrroloindoline system, a drimane-type sesquiterpene unit, and a diketopiperazine ring.[1] This complex architecture is biosynthesized by soil-dwelling microorganisms.

Natural Sources

The drimentine family of compounds, including this compound, are secondary metabolites produced by actinomycetes, a group of Gram-positive bacteria.[2] Notably, these compounds have been isolated from Streptomyces species, which are renowned for their prolific production of a wide array of antibiotics and other bioactive molecules. The natural habitat of these producing organisms includes the rhizosphere soil, such as that found under Acacia trees.[3] The family is known to comprise at least nine distinct members.[2]

Biosynthesis: A Convergent Pathway

The biosynthesis of the drimentine core is a convergent process, drawing from two primary metabolic pathways to construct its hybrid structure. The diketopiperazine moiety is generated via the non-ribosomal peptide synthetase (NRPS) pathway, while the sesquiterpene unit is derived from the mevalonic acid (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

A key step in the biosynthesis involves the prenylation of a cyclodipeptide. This is catalyzed by a phytoene-synthase-like family prenyltransferase, followed by cyclization of the terpene chain mediated by a membrane-bound terpene cyclase.[4]

Below is a diagram illustrating the general biosynthetic logic for the drimentine family.

Chemical Synthesis

The total synthesis of several members of the drimentine family, including drimentines A, F, and G, has been achieved. The synthetic strategies employed are typically convergent, involving the preparation of the pyrroloindoline and sesquiterpene fragments separately, followed by their coupling.

A key feature of these syntheses is the late-stage installation of the diketopiperazine ring, which allows for the synthesis of multiple family members from a common intermediate, as the point of divergence in the family is often the amino acid composition of this ring. The sesquiterpene fragment is commonly derived from the readily available natural product (+)-sclareolide. One of the crucial bond-forming reactions in the total synthesis of drimentines A, F, and G is an iridium-catalyzed photoredox reaction that facilitates a radical conjugate addition to couple the two main fragments.

Biological Activity and Potential Applications

The drimentine family of compounds has demonstrated a range of biological activities, although they are generally characterized as having weak to moderate potency. These activities include antibacterial, antifungal, anthelmintic, and cytotoxic effects.

Anticancer and Cytotoxic Activity

This compound has been shown to possess anticancer activity. It inhibits the proliferation of NS-1 murine β lymphocyte myeloma cells. The available quantitative data on the cytotoxic and anticancer activities of drimentine-related compounds are summarized in the table below.

| Compound/Fragment | Cell Line | Activity Metric | Value | Reference(s) |

| This compound | NS-1 murine β lymphocyte myeloma | % Inhibition | 41% at 50 µg/mL | |

| This compound | NS-1 murine β lymphocyte myeloma | % Inhibition | 59% at 100 µg/mL | |

| Drimane Sesquiterpenoids | Various Cancer Cell Lines | IC50 | Varies | |

| Diketopiperazines | A549, Hela | IC50 | 0.7 - 8.9 µM |

Antimicrobial Activity

Members of the drimentine family have been reported to have antibacterial and antifungal properties. While comprehensive MIC data for the entire family is not widely available, studies on related drimane sesquiterpenoids and fragments of drimentines provide some insight into their antimicrobial potential.

| Compound/Fragment | Organism | Activity Metric | Value (µg/mL) | Reference(s) |

| Drimanyl indole fragment | Ralstonia solanacearum | MIC | 8 | |

| Drimane Sesquiterpenoids | Candida albicans, C. neoformans | MIC | 3.9 - 62.5 | |

| Drimane Sesquiterpenoids | Bacillus subtilis, S. aureus | MIC | 50 - 100 | |

| Drimane Sesquiterpenoids | E. coli, S. choleraesuis | MIC | 50 |

Potential Mechanism of Action

The precise molecular mechanism of action for the this compound family has not been fully elucidated. However, their structural similarity to other complex cyclic peptides and depsipeptides that are known to inhibit protein synthesis suggests a plausible mode of action. For instance, didemnin B, a marine depsipeptide, is a potent inhibitor of protein synthesis. It acts during the elongation cycle by preventing the eukaryotic elongation factor 2 (eEF-2)-dependent translocation of tRNA from the A-site to the P-site on the ribosome. This inhibition is mediated by its interaction with eukaryotic elongation factor 1 alpha (eEF-1α). Given the structural motifs present in the drimentines, it is hypothesized that they may also target the protein synthesis machinery, but further experimental validation is required.

The diagram below illustrates a hypothetical signaling pathway that could be impacted by this compound, based on its potential as a protein synthesis inhibitor and its observed effects on cancer cell proliferation.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and isolation of the this compound family are not extensively published. However, based on the available literature, generalized workflows can be outlined for researchers interested in studying these compounds.

Isolation and Extraction from Streptomyces

The following is a generalized protocol for the isolation and extraction of secondary metabolites, such as drimentines, from Streptomyces cultures.

-

Inoculation and Fermentation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., Yeast Extract-Malt Extract or Tryptone Soya Broth) with spores and incubating for 2-3 days with shaking. This seed culture is then used to inoculate larger-scale production cultures. Fermentation is carried out for 7-10 days under optimal conditions of temperature, pH, and aeration to maximize the production of secondary metabolites.

-

Extraction: After fermentation, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation or filtration. The secondary metabolites can be extracted from both the supernatant and the mycelial biomass. A common method involves solvent extraction with ethyl acetate or other suitable organic solvents. The organic extracts are then combined and concentrated under reduced pressure.

-

Purification: The crude extract is subjected to various chromatographic techniques for purification. This can include column chromatography on silica gel or other stationary phases, followed by high-performance liquid chromatography (HPLC) to isolate the pure drimentine compounds.

The workflow for isolation and extraction is depicted in the following diagram.

Synthesis of the Diketopiperazine Core

The diketopiperazine (DKP) core of the drimentines is a cyclic dipeptide. A general approach to the synthesis of 2,5-diketopiperazines is outlined below.

-

Peptide Coupling: Two amino acids (one of which is typically tryptophan or a derivative thereof for the drimentines) are coupled to form a linear dipeptide. This is often achieved using standard peptide coupling reagents.

-

Deprotection: The protecting groups on the N-terminus and C-terminus of the dipeptide are removed.

-

Cyclization: The deprotected linear dipeptide is induced to cyclize, forming the diketopiperazine ring. This is often achieved by heating in a suitable solvent.

Future Directions

The this compound family of compounds holds potential for further investigation and development. Key areas for future research include:

-

Comprehensive Biological Screening: A systematic evaluation of all known drimentine family members against a broad panel of cancer cell lines, bacteria, and fungi is needed to fully characterize their bioactivity spectrum and identify the most promising lead compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound and its congeners is crucial for understanding their therapeutic potential and for guiding future drug design efforts.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The total synthesis routes developed for some drimentines provide a platform for the creation of novel analogues. SAR studies will be instrumental in identifying the key structural features responsible for their biological activity and in optimizing their potency and selectivity.

-

Development of More Efficient Synthetic Routes: While total syntheses have been achieved, the development of more concise and higher-yielding synthetic strategies will be important for producing sufficient quantities of these compounds for in-depth biological evaluation and preclinical studies.

References

Spectroscopic Data for Drimentine Alkaloids: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific experimental spectroscopic data (NMR and MS) for Drimentine B could not be located. The drimentine family of natural products consists of several structurally related compounds, and while the existence of this compound is documented, its detailed characterization data is not readily accessible in the public domain.

To provide a valuable and illustrative technical guide, this document presents a representative dataset for a closely related analogue, Drimentine C , alongside generalized experimental protocols and workflows applicable to the spectroscopic analysis of the drimentine class of alkaloids.

Introduction to Drimentine Alkaloids

Drimentines are a family of hybrid isoprenoids produced by actinomycete bacteria, notably from the genus Streptomyces. These compounds are characterized by a complex molecular architecture, typically featuring a drimane-type sesquiterpenoid moiety fused with a diketopiperazine or a related nitrogen-containing heterocyclic system. The structural diversity within this family leads to a range of biological activities, including weak to moderate cytotoxic and antibacterial properties, making them of interest for further investigation in drug discovery.

The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for Drimentine C (Representative Example)

The following tables summarize the available spectroscopic data for Drimentine C. This data is provided as a representative example of the kind of spectroscopic information used to characterize compounds in the drimentine family.

Mass Spectrometry Data for Drimentine C

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

| Parameter | Value |

| Molecular Formula | C₃₁H₄₁N₃O₂ |

| Formula Weight | 487.7 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed Ion | [M+H]⁺ |

| Reference | WO1998009968A1[1] |

Note: The patent document WO1998009968A1 describes the drimentine family but does not provide detailed NMR peak lists. The molecular formula and weight are based on the reported structure of Drimentine C.

NMR Spectroscopic Data

Detailed ¹H and ¹³C NMR data are essential for elucidating the precise connectivity and stereochemistry of complex molecules like the drimentines. While a specific peak list for Drimentine C is not publicly available, the following tables are formatted to illustrate how such data would be presented. The chemical shifts (δ) are typically reported in parts per million (ppm).

Table 2: Illustrative ¹H NMR Data Presentation for a Drimentine Alkaloid

| Position | δ (ppm) | Multiplicity | J (Hz) |

| e.g., H-1 | 3.50 | dd | 10.5, 4.5 |

| e.g., H-2α | 1.85 | m | |

| e.g., H-2β | 1.65 | m | |

| ... | ... | ... | ... |

| e.g., Me-14 | 0.85 | s | |

| e.g., Me-15 | 0.88 | s |

Table 3: Illustrative ¹³C NMR Data Presentation for a Drimentine Alkaloid

| Position | δ (ppm) | Type |

| e.g., C-1 | 55.2 | CH |

| e.g., C-2 | 22.1 | CH₂ |

| e.g., C-3 | 42.3 | CH₂ |

| ... | ... | ... |

| e.g., C-13 | 175.8 | C=O |

| e.g., C-14 | 33.5 | CH₃ |

| e.g., C-15 | 21.7 | CH₃ |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for novel natural products like drimentine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of the drimentine alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

-

Experiment: A standard one-dimensional ¹H NMR spectrum is acquired.

-

Parameters: Key parameters include the number of scans (NS), relaxation delay (D1), and acquisition time (AQ). For quantitative purposes, a longer relaxation delay is necessary to ensure full relaxation of all protons.

-

-

¹³C NMR Spectroscopy:

-

Experiment: A one-dimensional ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon atom.

-

Parameters: A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Spectroscopy: To establish the complete structure, a suite of two-dimensional NMR experiments is conducted, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile)[2].

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used for this class of compounds[3][4].

-

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the determination of the elemental formula.

-

Tandem MS (MS/MS): To gain structural information, tandem mass spectrometry is performed. The molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable clues about the different structural motifs within the molecule[5].

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like a drimentine alkaloid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. books.rsc.org [books.rsc.org]

- 5. chromatographyonline.com [chromatographyonline.com]

Technical Guide: Isolation and Purification of Drimentines from Soil Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and purifying drimentines, a class of bioactive indolosesquiterpene alkaloids, from soil-derived microorganisms. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key workflows and biosynthetic pathways to aid researchers in the discovery and development of these promising natural products.

Introduction to Drimentines

Drimentines are a family of complex alkaloids characterized by a fused pyrroloindoline-diketopiperazine core linked to a drimane-type sesquiterpenoid moiety.[1] These natural products are primarily produced by actinomycete bacteria, particularly species of the genus Streptomyces, which are abundant in diverse soil ecosystems.[1][2] Drimentines have garnered significant interest within the scientific community due to their potential therapeutic applications, exhibiting a range of biological activities including cytotoxic and antibacterial properties.[1][3] Notably, drimentine G has demonstrated potent cytotoxic effects against various human cancer cell lines.

The biosynthesis of drimentines is a hybrid pathway involving the convergence of non-ribosomal peptide synthetase (NRPS) and terpene biosynthetic routes. A diketopiperazine core, typically formed from amino acid precursors like tryptophan and proline, is prenylated with a sesquiterpene unit derived from the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Understanding this biosynthetic logic is crucial for both the isolation from natural sources and potential synthetic biology approaches to generate novel analogs.

Experimental Protocols

This section details the key experimental procedures for the isolation and purification of drimentines from soil microorganisms.

Isolation and Cultivation of Producing Microorganisms

Objective: To isolate and cultivate Streptomyces species from soil samples for the production of drimentines.

Methodology:

-

Soil Sample Collection: Collect soil samples from diverse environments, as Streptomyces species are ubiquitous.

-

Isolation of Streptomyces:

-

Prepare a soil suspension by mixing 1 g of soil with 10 mL of sterile water.

-

Serially dilute the suspension and plate onto selective agar media, such as Starch Casein Agar or Glycerol Yeast Extract Agar, supplemented with antifungal agents like nystatin and cycloheximide to inhibit fungal growth.

-

Incubate the plates at 28-30°C for 7-14 days.

-

Identify potential Streptomyces colonies based on their characteristic chalky, filamentous appearance.

-

Subculture individual colonies onto fresh plates to obtain pure cultures.

-

-

Seed Culture Preparation:

-

Inoculate a single colony of the isolated Streptomyces strain into a 50 mL flask containing 10 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate at 28°C with shaking at 200 rpm for 2-3 days until a dense mycelial culture is obtained.

-

Fermentation for Drimentine Production

Objective: To produce drimentines through submerged fermentation of the isolated Streptomyces strain.

Methodology:

-

Production Medium: Prepare a suitable production medium, such as Yeast Extract-Malt Extract (YEME) medium or a specialized production medium optimized for secondary metabolite production in Streptomyces.

-

Inoculation and Fermentation:

-

Inoculate a 2 L flask containing 500 mL of production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28°C with shaking at 180 rpm for 7-10 days.

-

Monitor the fermentation for growth and production of secondary metabolites, which can sometimes be indicated by changes in the culture broth's color or viscosity.

-

Extraction of Drimentines

Objective: To extract drimentine compounds from the fermentation broth.

Methodology:

-

Separation of Biomass and Supernatant: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.

-

Solvent Extraction:

-

Extract the supernatant three times with an equal volume of a non-polar solvent such as ethyl acetate or butanol.

-

Extract the mycelial biomass separately with methanol or acetone to recover intracellularly stored compounds.

-

Combine all organic extracts.

-

-

Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of Drimentines

Objective: To purify individual drimentine compounds from the crude extract using chromatographic techniques.

Methodology:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Fine Purification):

-

Combine and concentrate fractions of interest from the silica gel chromatography.

-

Dissolve the concentrated fraction in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water and acetonitrile, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

-

Monitor the elution profile using a UV detector (typically at wavelengths around 210, 254, and 280 nm).

-

Collect the peaks corresponding to individual drimentine compounds.

-

Desalt the purified compounds if necessary and concentrate to dryness.

-

Data Presentation

Purification Summary

The following table provides a representative summary of a drimentine purification process. Please note that these values are illustrative and will vary depending on the producing strain, fermentation conditions, and purification efficiency.

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 2500 | 5000 | 2 | 100 | 1 |

| Silica Gel Chromatography | 300 | 4000 | 13.3 | 80 | 6.7 |

| RP-HPLC | 20 | 2500 | 125 | 50 | 62.5 |

Activity units are defined based on a specific bioassay, for instance, the concentration required to inhibit 50% of cancer cell growth.

Cytotoxicity Data

The following table summarizes the reported cytotoxic activities (IC₅₀ values) of Drimentine G against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-8 | Colon | Down to 1.01 |

| Bel-7402 | Liver | Down to 1.01 |

| BGC-823 | Stomach | Down to 1.01 |

| A549 | Lung | Down to 1.01 |

| A2780 | Ovarian | Down to 1.01 |

Spectroscopic Data for Characterization

The structural elucidation of purified drimentines is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

Table 3.1: Representative NMR Data for a Drimentine Core Structure

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indole Moiety | ||

| 4 | 7.20 (d, J = 7.5 Hz) | 118.5 |

| 5 | 7.05 (t, J = 7.5 Hz) | 122.0 |

| 6 | 7.15 (t, J = 7.5 Hz) | 120.0 |

| 7 | 7.50 (d, J = 7.5 Hz) | 111.0 |

| Diketopiperazine Core | ||

| 1' | 4.10 (dd, J = 8.0, 4.0 Hz) | 58.0 |

| 3' | - | 168.0 (C=O) |

| 4' | 3.80 (m) | 60.0 |

| 6' | - | 170.0 (C=O) |

| Drimane Sesquiterpene | ||

| 1'' | 1.50 (m) | 40.0 |

| 7'' | 5.40 (br s) | 124.0 |

| 8'' | - | 135.0 |

| 11'' | 0.90 (s) | 21.0 |

| 12'' | 0.85 (s) | 33.0 |

Note: The chemical shifts are illustrative and can vary based on the specific drimentine analog and the solvent used.

Table 3.2: Representative HR-MS Data

| Drimentine Analog | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| Drimentine A | C₃₂H₄₅N₃O₂ | 504.3585 | 504.3581 |

| Drimentine G | C₃₁H₄₃N₃O₂ | 490.3428 | 490.3425 |

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the isolation and purification of drimentines.

Drimentine Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of drimentines.

Conclusion

This technical guide provides a foundational framework for the successful isolation and purification of drimentines from soil microorganisms. The detailed protocols, structured data tables, and clear visual diagrams are intended to equip researchers with the necessary information to explore this promising class of natural products. The inherent structural diversity of drimentines, coupled with their significant biological activities, underscores their potential as leads for future drug discovery and development programs. Further research into optimizing fermentation conditions, exploring different producing strains, and employing advanced analytical techniques will undoubtedly lead to the discovery of novel drimentine analogs with enhanced therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 3. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antibacterial and antifungal properties of drimentines.

An In-depth Technical Guide to the In Vitro Antibacterial and Antifungal Properties of Drimentines

Introduction

Drimentines belong to a class of hybrid isoprenoids, specifically indolosesquiterpenes, that are isolated as secondary metabolites from several strains of Streptomyces bacteria.[1] These natural products have garnered interest in the scientific community due to their unique chemical structures, which often fuse motifs from pyrroloindoline, sesquiterpene, and diketoperazine moieties.[2] Preliminary biological assays have revealed that drimentines and related drimane sesquiterpenes exhibit a range of bioactivities, including weak to moderate cytotoxic, antibacterial, and antifungal properties.[1][2][3] This guide provides a comprehensive overview of the in vitro antibacterial and antifungal activities of drimentine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key workflows for researchers, scientists, and drug development professionals.

In Vitro Antibacterial Properties

Drimentine alkaloids and their synthetic fragments have demonstrated inhibitory effects against various bacterial strains. The activity is often attributed to specific structural features, such as the presence of an aldehyde group or a free NH on an indole motif. Polygodial, a drimanic sesquiterpene, has shown notable potency against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify the antibacterial efficacy of a compound. The MIC is the lowest concentration that inhibits visible microbial growth, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The data below summarizes the reported antibacterial activities of various drimane compounds.

Table 1: Summary of In Vitro Antibacterial Activity of Drimane Sesquiterpenes

| Compound/Fragment | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Polygodial | Enterococcus avium | 16 | 8 | |

| Klebsiella pneumoniae | 32 | 16 | ||

| Salmonella typhi | 64 | 64 | ||

| Escherichia coli | 16 - 64 | 8 - 32 | ||

| Bacillus subtilis | - | 100 | ||

| Staphylococcus aureus | - | 100 | ||

| Salmonella choleraesuis | - | 50 | ||

| Ralstonia solanacearum | 25 | - | ||

| S. aureus (MRSA) | 7.80 | - | ||

| E. coli | 31.25 | - | ||

| Drimentine Fragment (Compound 2) | Ralstonia solanacearum | 8 | - | |

| General Drimanic Compounds | Gram-positive & Gram-negative bacteria | 2 - 20 | - |

In Vitro Antifungal Properties

Several drimane sesquiterpenoids, notably (-)-drimenol and polygodial, have been identified as potent, broad-spectrum antifungal agents. Their activity extends to various human pathogenic fungi, including species resistant to conventional antifungal drugs like fluconazole.

Quantitative Antifungal Data

The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), representing 100% growth inhibition, and the Minimum Fungicidal Concentration (MFC), which is the lowest concentration required to kill the fungus.

Table 2: Summary of In Vitro Antifungal Activity of Drimane Sesquiterpenes

| Compound | Test Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |

| (-)-Drimenol | Candida albicans | 8 - 64 | - | |

| Candida auris | 8 - 64 | - | ||

| Cryptococcus neoformans | 8 - 64 | - | ||

| Aspergillus spp. | 8 - 64 | - | ||

| Blastomyces spp. | 8 - 64 | - | ||

| Pneumocystis spp. | 8 - 64 | - | ||

| Fluconazole-resistant Candida strains | 8 - 64 | - | ||

| Dermatophyte fungi | 15 | - | ||

| Polygodial | Filamentous fungi & oomycetes | - | 8 - 64 | |

| Aspergillus flavus | 1 - 8 | - | ||

| Isopolygodial | Aspergillus flavus | 64 | - |

Putative Mechanism of Action

The precise mechanisms of action for drimentines are still under investigation, but studies on related compounds provide significant insights.

-

Membrane Disruption : At high concentrations (100 μg/ml), (-)-drimenol has been observed to cause the rupture of the fungal cell wall and/or membrane. The antibacterial activity of some diterpenoids is also associated with their ability to intercalate into the phospholipid bilayer of the cell membrane, disrupting its integrity.

-

Inhibition of Cellular Pathways : Genome-wide fitness profiling in S. cerevisiae and C. albicans suggests that drimenol's mechanism of action involves the Crk1 kinase pathway. Genes such as Ret2, Cdc37, and several open reading frames (orfs) linked to Crk1 function have been identified as being affected by the compound.

Experimental Protocols

The determination of in vitro antimicrobial and antifungal activity relies on standardized methodologies to ensure reproducibility and comparability of data. The broth microdilution method is a cornerstone technique for determining MIC values.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is commonly employed.

Materials:

-

96-well microtiter plates

-

Test compound (Drimentine)

-

Bacterial or fungal culture

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

-

Sterile diluent (e.g., saline or broth)

-

Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Growth indicator (optional, e.g., 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT))

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: A serial two-fold dilution of the drimentine compound is prepared in the microtiter plate wells using the appropriate broth medium. A row is typically reserved for a positive control (microorganism with no compound) and a negative control (broth only).

-

Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its density is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in broth to achieve the final target inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Each well of the microtiter plate (except the negative control) is inoculated with the standardized microbial suspension. The final volume in each well is typically 100-200 µL.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 24-72 hours for fungi).

-

Result Interpretation: Following incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed. If a growth indicator like INT is used, a color change (or lack thereof) indicates viability. The results can also be quantified by measuring the optical density (OD) with a microplate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is determined as a subsequent step to the MIC assay to assess whether the compound is static (inhibits growth) or cidal (kills the organism).

Procedure:

-

Sampling: Following the MIC reading, a small aliquot (e.g., 10-20 µL) is taken from each well that showed no visible growth.

-

Plating: The aliquot is subcultured by spreading it onto a fresh agar plate that does not contain any antimicrobial agent.

-

Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving organisms.

-

Colony Counting: After incubation, the number of colonies on each plate is counted.

-

Result Interpretation: The MBC or MFC is defined as the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in CFU/mL compared to the initial inoculum count.

References

Methodological & Application

Application Notes and Protocols for Drimentine B in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Drimentine B and its analogs in antimicrobial susceptibility testing (AST). Due to the limited availability of specific data for this compound, this document leverages information on closely related drimane sesquiterpenoids and synthetic drimentine fragments to provide a framework for its evaluation. All protocols provided are based on established methodologies for antimicrobial susceptibility testing of natural products.

Introduction

This compound belongs to the drimentine family of alkaloids, which are known to possess a range of biological activities. While the drimentine family is generally reported to exhibit weak to moderate antibacterial and antifungal properties, specific data on this compound is scarce in publicly available literature.[1] However, studies on synthetic fragments of drimentine alkaloids and related drimane sesquiterpenoids suggest potential antimicrobial efficacy that warrants further investigation.[2] This document outlines detailed protocols for determining the antimicrobial susceptibility of various microorganisms to this compound and provides a basis for further research into its mechanism of action.

Data Presentation

The following tables summarize the available quantitative antimicrobial activity data for compounds structurally related to this compound. It is crucial to note that this data is not for this compound itself but for its synthetic fragments or related molecules. These values can serve as a preliminary guide for designing concentration ranges in susceptibility testing for this compound.

Table 1: Antibacterial Activity of a Synthetic Drimanyl Indole Fragment of a Drimentine Alkaloid

| Compound | Test Organism | Method | MIC (µg/mL) |

| Compound 2 (a drimanyl indole fragment) | Ralstonia solanacearum | Not Specified | 8[2] |

Table 2: Antifungal Activity of Drimenol (a related drimane sesquiterpenoid)

| Test Organism | Method | MIC Range (µg/mL) |

| Various Fungi | Not Specified | 8 - 64 |

Experimental Protocols

The following are detailed protocols for performing antimicrobial susceptibility testing with this compound. These are based on standard methods and should be adapted as necessary based on the specific characteristics of this compound and the test organisms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Solvent control

-

Sterile pipette and tips

-

Microplate reader (optional, for quantitative analysis)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening or the data from related compounds (e.g., 0.125 - 256 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 100 µL of the diluted microbial inoculum to each well containing the this compound dilutions, the positive control, and the growth control (broth with inoculum only).

-

Include a solvent control by adding the highest concentration of the solvent used to dissolve this compound to a well with inoculum.

-

Leave one well with sterile broth only as a negative control for sterility.

-

-

Incubation:

-

Cover the microtiter plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

-

Results can be read visually or with a microplate reader by measuring the absorbance at 600 nm.

-

Protocol 2: Antimicrobial Susceptibility Testing by Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm in diameter)

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) in petri plates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Positive control antibiotic disks

-

Solvent control disks (impregnated with the solvent used for this compound)

-

Forceps

-

Incubator

-

Ruler or caliper

Procedure:

-

Preparation of this compound Disks:

-

Dissolve a known weight of this compound in a suitable volatile solvent.

-

Aseptically apply a specific volume of the this compound solution onto sterile filter paper disks to achieve the desired concentration per disk.

-

Allow the solvent to evaporate completely in a sterile environment.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized microbial inoculum.

-

Remove excess inoculum by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for a few minutes.

-

-

Application of Disks:

-

Using sterile forceps, place the this compound-impregnated disks, the positive control disk, and the solvent control disk onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the petri plates and incubate at the optimal temperature for the test microorganism for 18-24 hours (or longer for slow-growing organisms).

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

The size of the inhibition zone indicates the susceptibility of the microorganism to this compound. A larger zone diameter suggests greater susceptibility. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, which would need to be developed for this compound.

-

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound is not yet elucidated, related drimane sesquiterpenoids, such as drimenol, have been suggested to act by disrupting the fungal cell wall and membrane.[3] This disruption can lead to the leakage of intracellular components and ultimately cell death. Furthermore, drimenol has been implicated in affecting the Crk1 kinase-associated pathway in fungi, which is involved in cell cycle regulation and morphogenesis.[3]

For alkaloids in general, several antimicrobial mechanisms have been proposed, including the inhibition of microbial enzymes, interference with cell division, and disruption of membrane integrity.

Visualizations

Caption: Workflow for MIC determination.

Caption: Workflow for Disk Diffusion Assay.

Caption: Proposed Antimicrobial Mechanisms.

Conclusion

The provided application notes and protocols offer a starting point for the systematic evaluation of this compound as a potential antimicrobial agent. While direct data for this compound is currently limited, the information on related compounds suggests that it is a promising candidate for further investigation. The detailed protocols for MIC determination and disk diffusion assays will enable researchers to generate robust and reproducible data on its antimicrobial spectrum and potency. Further studies are essential to elucidate its precise mechanism of action and to explore its potential in drug development.

References

- 1. Studies towards the total synthesis of drimentine C. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

Drimentine B: Application Notes and Protocols for Antibacterial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimentine B belongs to the drimentine family of alkaloids, a class of natural products isolated from Actinomycete strains.[1] Preliminary studies of the drimentine family have revealed weak to moderate cytotoxic and antibacterial activities.[1][2] While specific data on this compound is limited, the structural motifs present in this family, including pyrroloindoline, sesquiterpene, and diketopiperazine moieties, make them intriguing candidates for further investigation in drug discovery.[1] This document provides an overview of the current, albeit limited, understanding of this compound's potential as an antibiotic and offers detailed protocols for its evaluation.

Data Presentation

Currently, there is a significant lack of specific quantitative data on the antibacterial activity of this compound against a broad range of bacterial pathogens. The available information is largely qualitative or pertains to fragments of the drimentine skeleton.

Table 1: Antibacterial Activity of a Drimentine Alkaloid Fragment